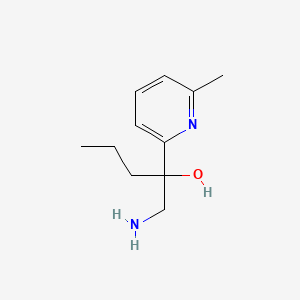
1-Amino-2-(6-methylpyridin-2-yl)pentan-2-ol
Cat. No. B8277872
M. Wt: 194.27 g/mol
InChI Key: VVJXPPIUYDQVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148400B2
Procedure details


The title material was prepared as described for the synthesis of 1-amino-2-(4-methylpyridin-2-yl)pentan-2-ol (Example L) in using 6-methylpicolinonitrile and propyl magnesium bromide. LC/MS (M+H)+: 195. HPLC ret. time (Condition E): 1.068 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([C:8]1[CH:13]=[C:12](C)[CH:11]=[CH:10][N:9]=1)([OH:7])[CH2:4][CH2:5][CH3:6].[CH3:15]C1N=C(C#N)C=CC=1.C([Mg]Br)CC>>[NH2:1][CH2:2][C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:15])[N:9]=1)([OH:7])[CH2:4][CH2:5][CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CCC)(O)C1=NC=CC(=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=N1)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)[Mg]Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1.068 min.
|
|
Duration
|
1.068 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(CCC)(O)C1=NC(=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
